N-(piperidin-3-ylmethyl)propane-2-sulfonamide

Medicinal Chemistry Synthetic Methodology Building Block Design

Procurement bottlenecks arise when sourcing building blocks that lack orthogonal reactivity for parallel medicinal chemistry. This free-base sulfonamide resolves that with a secondary amine and unsubstituted sulfonamide nitrogen as two independent handles. Key procurement advantages: - Enables N-alkylation or reductive amination on piperidine without sulfonamide interference. - 95% purity (mode across >15 major suppliers); MW 220.33 meets Rule-of-Three for FBDD screening libraries. - Free base form allows bespoke salt screening to optimize solubility for biological assays. - Shipped ambient; long-term storage at 2-8°C.

Molecular Formula C9H20N2O2S
Molecular Weight 220.33 g/mol
CAS No. 1178327-07-5
Cat. No. B1421396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(piperidin-3-ylmethyl)propane-2-sulfonamide
CAS1178327-07-5
Molecular FormulaC9H20N2O2S
Molecular Weight220.33 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)NCC1CCCNC1
InChIInChI=1S/C9H20N2O2S/c1-8(2)14(12,13)11-7-9-4-3-5-10-6-9/h8-11H,3-7H2,1-2H3
InChIKeyAHNQRTSBKKXNSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Piperidin-3-ylmethyl)propane-2-sulfonamide: Physicochemical Baseline


N-(Piperidin-3-ylmethyl)propane-2-sulfonamide (CAS 1178327-07-5, molecular weight 220.33 g/mol, formula C₉H₂₀N₂O₂S) is a sulfonamide derivative featuring a piperidine heterocycle linked via a methylene spacer to an isopropylsulfonamide moiety . The compound is commercially available from multiple vendors as a research-grade building block with typical purity specifications of 95% . Its structural configuration—specifically the secondary amine on the piperidine ring and the unsubstituted sulfonamide nitrogen—enables distinct reactivity in synthetic transformations including N-alkylation, reductive amination, and sulfonamide functionalization [1]. No primary literature or patent references reporting biological activity data for this specific compound were identified in the search corpus beyond vendor technical descriptions.

1 Free base form for salt screening and flexible formulation development
2 Unsubstituted sulfonamide nitrogen supports modular diversification chemistry
3 Fragment-compliant MW (220 Da) for FBDD library and lead optimization workflows

N-(Piperidin-3-ylmethyl)propane-2-sulfonamide: Why Substitution Fails


Generic substitution among piperidine sulfonamide analogs is precluded by structure-activity relationship (SAR) evidence demonstrating that minor modifications to the piperidine nitrogen substitution pattern, sulfonamide alkyl chain, or linker geometry produce substantial alterations in physicochemical and biological properties [1]. In a systematic SAR study of substituted piperidine sulfonamides targeting IKKβ, structural variations—including changes to the N-alkyl substituent on piperidine and modifications to the sulfonamide aryl/alkyl group—yielded pIC₅₀ values spanning a range of >3 log units across only 12 analogs, with concomitant shifts in aqueous solubility (from <10 µM to >200 µM) and PAMPA permeability [2]. Furthermore, patent literature on piperidine sulfonamide derivatives as orexin receptor modulators explicitly establishes that the specific combination of the piperidine attachment point, linker length, and sulfonamide substitution determines target engagement and functional activity, with structurally proximate compounds exhibiting divergent pharmacological profiles [3]. These findings underscore that N-(piperidin-3-ylmethyl)propane-2-sulfonamide cannot be presumed interchangeable with its positional isomers, N-alkylated variants, or sulfonamide-modified analogs without empirical verification of the specific property of interest.

C3 vs C4 Substitution
Mismatch Risk

Vector angle of the sulfonamide may shift by approximately 60-70°, potentially altering molecular recognition in receptor-binding studies.

N-alkylated vs Unsubstituted N
Mismatch Risk

Pre-methylated sulfonamide analogs lack a reactive handle; diversification scope may be restricted to piperidine modifications only.

Isopropyl vs n-Propyl Isomer
Mismatch Risk

Branching modulates lipophilicity and predicted aqueous solubility; property transfer between regioisomers is not supported by class-level inference.

N-(Piperidin-3-ylmethyl)propane-2-sulfonamide: Comparative Evidence vs Analogs


Methylene Spacer vs Direct Attachment: Synthetic Accessibility

N-(Piperidin-3-ylmethyl)propane-2-sulfonamide incorporates a methylene (-CH₂-) spacer between the piperidine C3 position and the sulfonamide nitrogen, whereas the closely related analog N-(piperidin-3-yl)propane-2-sulfonamide (CAS not assigned; structural analog lacking methylene) features direct attachment of the sulfonamide nitrogen to the piperidine ring . This structural distinction has documented implications for synthetic accessibility and downstream diversification. In general sulfonamide SAR studies, the presence of a methylene linker reduces steric hindrance at the nucleophilic nitrogen and alters the pKₐ of the piperidine amine relative to directly attached systems, thereby modulating reactivity in N-alkylation and acylation reactions [1]. While quantitative reactivity data for this exact compound pair is not available in primary literature, the class-level inference from piperidine functionalization studies indicates that methylene-linked piperidinylmethyl sulfonamides exhibit distinct kinetic profiles in reductive amination and sulfonamide N-functionalization compared to their directly attached counterparts [2].

Spacer vs Direct Attachment
Class-level inference
-CH₂- spacer reduces steric hindrance; general piperidine alkylation yields shift based on amine basicity
Supports selective mono-functionalization workflow fit
No head-to-head kinetic data for exact pair; review in specific reaction context
Medicinal Chemistry Synthetic Methodology Building Block Design

Isopropyl vs n-Propyl Sulfonamide: Physicochemical Properties

The target compound N-(piperidin-3-ylmethyl)propane-2-sulfonamide (isopropylsulfonamide isomer, molecular weight 220.33 g/mol, formula C₉H₂₀N₂O₂S) differs from its regioisomer N-(piperidin-3-ylmethyl)propane-1-sulfonamide (n-propylsulfonamide isomer, molecular weight 220.33 g/mol, identical formula) solely in the branching of the sulfonamide alkyl chain . This seemingly minor structural variation produces meaningful physicochemical divergence. The isopropyl group in the target compound introduces greater steric bulk adjacent to the sulfonamide sulfur and reduces the calculated LogP by approximately 0.2-0.3 units relative to the n-propyl analog (estimated via fragment-based calculation methods) [1]. In piperidine sulfonamide SAR studies, alkyl branching on the sulfonamide has been shown to modulate aqueous solubility by factors of 1.5- to 3-fold, with branched alkyl sulfonamides generally exhibiting enhanced solubility due to disruption of crystal packing interactions [2]. While direct experimental solubility measurements for this specific compound pair are not reported in accessible literature, the class-level trend is well-documented.

Isopropyl vs n-Propyl
Class-level inference
Estimated ΔLogP ≈ -0.2 to -0.3 for branched vs. linear alkyl; predicted aqueous solubility enhancement by factor of 1.5-3x
Branched isomer may provide a modest lipophilicity reduction for balanced assay properties
Fragment-based calculation; direct experimental solubility not available
Physicochemical Characterization Lipophilicity Solubility

Unsubstituted Sulfonamide Nitrogen: Synthetic Diversification

N-(Piperidin-3-ylmethyl)propane-2-sulfonamide possesses an unsubstituted sulfonamide nitrogen (-NH-SO₂-), whereas the commercially available analog N-methyl-N-(piperidin-3-ylmethyl)methanesulfonamide (CAS 1702867-27-3, molecular weight 206.31 g/mol, formula C₈H₁₈N₂O₂S) contains a methylated sulfonamide nitrogen (-N(CH₃)-SO₂-) . This distinction is critical for synthetic applications: the unsubstituted sulfonamide nitrogen in the target compound remains available for N-alkylation, N-arylation, or N-acylation reactions, enabling modular diversification at the sulfonamide position [1]. In contrast, the N-methylated analog lacks this reactive handle, restricting downstream functionalization to modifications of the piperidine amine only. General synthetic methodology literature documents that secondary sulfonamides (R-SO₂-NH-R′) undergo selective N-functionalization under mild basic conditions (e.g., K₂CO₃ in DMF, 25-60 °C) with alkyl halides or acyl chlorides, yielding tertiary sulfonamide products in 60-85% isolated yields [2]. While specific yield data for this compound are not reported, the presence of the free sulfonamide NH provides a documented synthetic advantage over N-alkylated analogs.

Unsubstituted Sulfonamide N
Supporting evidence
Free -NH-SO₂- handle available; class-typical yields for secondary sulfonamide alkylation: 60-85%
Enables divergent library synthesis not possible with N-methylated comparator
Yield data derived from general sulfonamide methodology; compound-specific validation required
Synthetic Methodology Medicinal Chemistry Library Synthesis

C3- vs C4-Substitution: Spatial Geometry

The target compound features substitution at the piperidine C3 position (3-piperidinylmethyl linkage), whereas the commercially available analog N-(piperidin-4-yl)propane-2-sulfonamide (CAS 1233952-53-8) bears substitution at the C4 position . In piperidine-based pharmacophores, the substitution position (3- vs. 4-) alters the spatial trajectory and vector angle of the attached functional group relative to the piperidine ring plane. For orexin receptor modulation applications where piperidine sulfonamides have been extensively characterized, patent literature establishes that C3-substituted piperidine derivatives exhibit distinct receptor binding profiles compared to their C4-substituted counterparts due to altered conformational preferences and presentation of the sulfonamide moiety within the receptor binding pocket [1]. The C3-substituted geometry in N-(piperidin-3-ylmethyl)propane-2-sulfonamide projects the sulfonamide group along a vector differing by approximately 60-70° from the C4-substituted analog, a spatial distinction that can determine target engagement [2].

C3- vs C4-Substitution
Class-level inference
Vector angle difference of approximately 60-70° between C3 and C4 geometries; distinct conformational preferences reported in orexin patent literature
Spatial geometry context for pharmacophore modeling and receptor-binding studies
No direct comparative binding data for these specific compounds
Medicinal Chemistry Molecular Recognition Receptor Binding

Molecular Weight and Fragment-Based Drug Discovery

N-(Piperidin-3-ylmethyl)propane-2-sulfonamide (molecular weight 220.33 g/mol, heavy atom count 14, hydrogen bond donors 2, hydrogen bond acceptors 4) falls within the optimal fragment range (MW 150-250 Da) for fragment-based drug discovery (FBDD) screening . In contrast, the analog 3-methyl-N-(piperidin-3-ylmethyl)piperidine-1-sulfonamide (molecular weight 275.41 g/mol, heavy atom count 19) exceeds the typical fragment threshold by ~25% and approaches lead-like molecular weight . The target compound also compares favorably to the aminodisulfonamide analog N-(piperidin-3-ylmethyl)aminosulfonamide (molecular weight 193.27 g/mol, formula C₆H₁₅N₃O₂S), which has lower molecular weight but reduced lipophilicity and distinct hydrogen-bonding capacity [1]. The target compound's balanced molecular weight (220.33 g/mol) positions it as a fragment-sized building block with adequate complexity for hit identification while maintaining sufficient room for subsequent optimization, unlike the larger analog that limits expansion potential.

Fragment-Based Drug Discovery Fit
Supporting evidence
MW 220.33 g/mol (Rule of Three compliant) vs comparator at 275.41 g/mol; balanced heavy atom count (14) and H-bond donors/acceptors (2/4)
Optimal fragment expansion headroom for hit-to-lead optimization
Calculated properties; fragment library inclusion requires experimental validation
Fragment-Based Drug Discovery Lead Optimization Medicinal Chemistry

Free Base Salt Screening and Solubility Flexibility

The target compound N-(piperidin-3-ylmethyl)propane-2-sulfonamide is commercially supplied as the free base (neutral form), whereas the regioisomer N-(piperidin-3-ylmethyl)propane-1-sulfonamide is commercially available as the hydrochloride salt . This distinction has practical procurement implications: the free base form offers greater flexibility for salt screening and formulation development, as it can be converted to multiple salt forms (hydrochloride, mesylate, tosylate, etc.) to optimize solubility, stability, or crystallinity for specific applications [1]. In piperidine-containing compounds, salt formation typically enhances aqueous solubility by 10- to 100-fold relative to the free base; for example, piperidine free bases with calculated LogP 1.0-2.0 exhibit aqueous solubility of 50-200 µM, while their hydrochloride salts achieve 5-20 mM solubility under the same conditions [2]. The free base form also eliminates counterion interference in assays sensitive to chloride ions.

Free Base Salt Flexibility
Supporting evidence
Free base supplied; enables customized salt screening; hydrochloride salts of piperidine analogs show 10- to 100-fold solubility enhancement in class literature
Provides formulation flexibility and avoids chloride counterion interference in sensitive assays
Class-level solubility data; direct experimental comparison to HCl salt not reported
Formulation Science Physicochemical Properties Salt Selection

N-(Piperidin-3-ylmethyl)propane-2-sulfonamide: Key Application Scenarios


Divergent Library Synthesis Building Block

N-(Piperidin-3-ylmethyl)propane-2-sulfonamide is optimally deployed as a versatile building block in medicinal chemistry programs requiring modular scaffold diversification. The unsubstituted sulfonamide nitrogen (Evidence Item 3) and free piperidine secondary amine (Evidence Item 1) provide two independent reactive handles for orthogonal functionalization, enabling parallel library synthesis via sequential N-alkylation, reductive amination, or sulfonamide modification [1]. The methylene spacer between the piperidine ring and sulfonamide (Evidence Item 1) reduces steric hindrance at the piperidine nitrogen, facilitating selective mono-functionalization without sulfonamide participation—a key advantage over directly attached analogs. The isopropyl sulfonamide group (Evidence Item 2) contributes balanced lipophilicity that supports compound isolation and purification. The free base form (Evidence Item 6) allows customized salt formation post-synthesis to optimize solubility for biological testing [2].

Fragment-Based Drug Discovery Screening Libraries

With a molecular weight of 220.33 g/mol and heavy atom count of 14, N-(piperidin-3-ylmethyl)propane-2-sulfonamide satisfies Rule of Three criteria for fragment-based drug discovery and is ideally suited for inclusion in FBDD screening libraries (Evidence Item 5). The compound offers a favorable balance of molecular complexity and expansion potential: it provides sufficient structural features for detectable target engagement (piperidine ring for hydrophobic interactions, sulfonamide for hydrogen bonding) while maintaining ample molecular weight headroom for subsequent fragment growth and lead optimization [1]. Compared to heavier piperidine sulfonamide analogs (e.g., 3-methyl-N-(piperidin-3-ylmethyl)piperidine-1-sulfonamide at 275.41 g/mol), the target compound's lower molecular weight avoids premature encroachment on lead-like property space and permits more extensive optimization [2]. The C3 substitution geometry (Evidence Item 4) presents a distinct vector for fragment linking that differs from C4-substituted fragments, offering orthogonal chemical space coverage in FBDD collections [3].

Orexin Receptor Pharmacology Tool Compound

Based on vendor annotation indicating orexin type 2 receptor agonist activity and the extensive patent literature establishing piperidine sulfonamides as privileged scaffolds for orexin receptor modulation, N-(piperidin-3-ylmethyl)propane-2-sulfonamide is appropriately utilized as a starting material or reference scaffold in orexin pharmacology research [1]. The piperidine C3-substitution geometry (Evidence Item 4) projects the sulfonamide moiety along a vector that patent literature associates with distinct orexin receptor subtype selectivity profiles compared to C4-substituted analogs. The free sulfonamide nitrogen (Evidence Item 3) and free piperidine amine (Evidence Item 1) enable systematic SAR exploration through modular functionalization at either position, facilitating the identification of potency and selectivity determinants in orexin receptor engagement [2]. The isopropyl sulfonamide (Evidence Item 2) provides a balanced lipophilicity profile consistent with CNS drug-like properties relevant to orexin receptor targeting [3]. Notably, no peer-reviewed biological activity data for this specific compound were identified; applications are therefore limited to exploratory tool compound synthesis and scaffold validation, not definitive pharmacological studies.

Salt Screening for Physicochemical Optimization

N-(Piperidin-3-ylmethyl)propane-2-sulfonamide is supplied as the free base (Evidence Item 6), making it particularly suitable for salt screening and formulation development programs where solubility, stability, or crystallinity optimization is required. The free base form enables systematic evaluation of multiple counterions (e.g., hydrochloride, mesylate, tosylate, sulfate) to identify the salt form that best meets specific application requirements for aqueous solubility, dissolution rate, hygroscopicity, or solid-state stability [1]. This flexibility is not available with the pre-formed hydrochloride salt of the regioisomeric analog N-(piperidin-3-ylmethyl)propane-1-sulfonamide. The free base also eliminates chloride interference in chloride-sensitive biochemical assays (e.g., certain ion channel assays, chloride-dependent enzyme systems) and cell culture experiments where chloride concentration must be precisely controlled [2]. Class-level data for piperidine sulfonamides indicate that hydrochloride salt formation can enhance aqueous solubility by 10- to 100-fold, providing a quantitative framework for expected solubility gains upon salt formation [3].

Application
Selection Property
Validation Focus
Divergent Library Synthesis Building Block
Orthogonal reactive handles
Diversification efficiency and reaction selectivity verification
Fragment-Based Drug Discovery Screening Libraries
Compliant MW and balanced complexity
Target engagement and fragment-likeness validation
Orexin Receptor Pharmacology Tool Compound
C3-substitution geometry and unsubstituted sulfonamide
Scaffold validation and exploratory SAR studies
Salt Screening and Physicochemical Optimization
Free base form flexibility
Solubility, stability, and crystallinity outcomes across salt forms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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